
E3 Ligase Ligand-linker Conjugate 101
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Overview
Description
E3 Ligase Ligand-linker Conjugate 101: is a synthetic compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). These conjugates are designed to facilitate the targeted degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that targets the protein of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 101 involves multiple steps, starting with the preparation of the individual ligands and the linker. The ligands are typically synthesized through organic reactions such as amide bond formation, esterification, and nucleophilic substitution. The linker is then attached to the ligands using coupling reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to increase yield and purity, as well as employing techniques such as chromatography for purification. Automation and continuous flow chemistry may also be used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 101 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligands and linker. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce new amide or ester bonds .
Scientific Research Applications
Key Applications of E3 Ligase Ligand-Linker Conjugate 101
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Therapeutic Development :
- Cancer Treatment : this compound has been utilized in designing PROTACs targeting oncogenic proteins. For instance, PROTACs employing this conjugate have shown effectiveness against various cancer types, including prostate cancer and multiple myeloma, by degrading key proteins involved in tumor growth and survival .
- Neurodegenerative Diseases : The conjugate has been explored for degrading tau proteins associated with neurodegenerative disorders, providing a potential therapeutic avenue for conditions like Alzheimer's disease .
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Drug Discovery :
- Expanding Chemical Space : The use of this compound allows researchers to explore new chemical spaces and develop novel ligands for E3 ligases through techniques such as DNA-encoded libraries and structure-based design . This expansion is crucial for identifying new targets for degradation.
- Optimizing Linker Chemistry : Research has focused on optimizing linker properties to enhance the efficacy and selectivity of PROTACs. Different linker chemistries have been evaluated to improve the pharmacokinetic profiles of these compounds .
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Targeted Protein Degradation :
- Selective Degradation : The conjugate enables tissue-specific or cell-type-specific degradation of proteins by exploiting differential expression patterns of E3 ligases across various tissues. This selectivity can minimize off-target effects and enhance therapeutic outcomes .
- Molecular Glue Degraders : Recent advancements have also included the development of molecular glue degraders that utilize this compound to induce degradation through proximity-based mechanisms, further broadening the scope of targeted protein degradation strategies .
Case Study 1: ARV-110 in Prostate Cancer
ARV-110 is a PROTAC developed using this compound targeting the androgen receptor. In clinical trials, it demonstrated significant reductions in prostate-specific antigen levels in patients with metastatic castration-resistant prostate cancer, showcasing its therapeutic potential .
Case Study 2: CRBN-Based PROTACs
Research has highlighted numerous CRBN-based PROTACs that utilize this compound to target various proteins implicated in cancer and immune disorders. These studies illustrate the versatility and effectiveness of this conjugate in inducing protein degradation across different biological contexts .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 101 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
Comparison with Similar Compounds
- Cereblon Ligand-linker Conjugates
- Von Hippel-Lindau Ligand-linker Conjugates
- Inhibitor of Apoptosis Protein Ligand-linker Conjugates
- Mouse Double Minute 2 Ligand-linker Conjugates .
Uniqueness: E3 Ligase Ligand-linker Conjugate 101 is unique due to its specific ligand and linker combination, which provides distinct binding affinities and selectivities for the E3 ligase and target protein. This uniqueness allows for tailored degradation of specific proteins, making it a valuable tool in targeted protein degradation research and therapeutic development .
Properties
Molecular Formula |
C34H49N5O6S |
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Molecular Weight |
655.8 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C34H49N5O6S/c1-21-28(46-20-36-21)23-10-8-22(9-11-23)17-35-31(43)26-16-25(40)18-39(26)32(44)29(33(2,3)4)37-30(42)24-12-14-38(15-13-24)19-27(41)45-34(5,6)7/h8-11,20,24-26,29,40H,12-19H2,1-7H3,(H,35,43)(H,37,42)/t25-,26+,29-/m1/s1 |
InChI Key |
KZMSGQZHRHVWLM-UWPQIUOOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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